1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane
Overview
Description
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane is an organic compound that features both chloroethoxy and diethoxyphosphoryl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane typically involves the reaction of diethyl phosphite with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and consistency. Additionally, purification steps such as distillation or recrystallization are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane undergoes various chemical reactions, including:
Substitution Reactions: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
Scientific Research Applications
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as proteins or nucleic acids, leading to changes in cellular function . The compound’s molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its binding affinity and specificity for various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound with similar functional groups but lacking the diethoxyphosphoryl moiety.
2-(2-Chloroethoxy)ethanol: Another related compound with a similar structure but different functional groups.
2-Ethoxyethanol: A compound with similar solvent properties but different chemical reactivity.
Uniqueness
1-(2-Chloroethoxy)-2-diethoxyphosphoryl-ethane is unique due to the presence of both chloroethoxy and diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2-chloroethoxy)-2-diethoxyphosphorylethane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO4P/c1-3-12-14(10,13-4-2)8-7-11-6-5-9/h3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCHXQVVXAUFCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCCl)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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